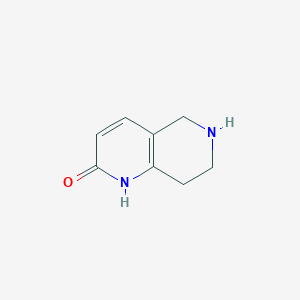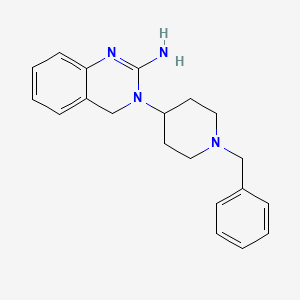
3-(1-苄基哌啶-4-基)-3,4-二氢喹唑啉-2-胺
描述
The compound "3-(1-Benzylpiperidin-4-yl)-3,4-dihydroquinazolin-2-amine" is a derivative of the dihydroquinazolinone family, which is known for its diverse pharmacological activities. The structure of this compound suggests that it may have interesting chemical and biological properties due to the presence of the benzylpiperidinyl group attached to the dihydroquinazolinone core.
Synthesis Analysis
The synthesis of dihydroquinazolinone derivatives can be achieved through various methods. One approach involves a three-component reaction between benzyl alcohols, isatoic anhydride, and primary amines in the presence of iodine and potassium carbonate in water, which is a green and efficient method . Another method includes the use of silica-bonded N-propylsulfamic acid as a recyclable catalyst for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones through a one-pot reaction . Additionally, the synthesis of related compounds, such as 4-benzylidene-2-((1-phenyl-3,4-dihydroisoquinoline-2(1H)-yl)methyl)oxazol-5(4H)-one derivatives, has been reported using 1,2,3,4-tetrahydroisoquinoline as a starting material .
Molecular Structure Analysis
The molecular structure of dihydroquinazolinone derivatives is characterized by the presence of a quinazolinone core, which can be further modified at various positions to yield a wide range of compounds with different properties. The benzylpiperidinyl group in the compound of interest is likely to influence its molecular conformation and potentially its interaction with biological targets.
Chemical Reactions Analysis
Dihydroquinazolinone derivatives can undergo various chemical reactions. For instance, the C(sp3)-H α-alkylation of amines has been shown to proceed with unique regioselectivity, where the benzoxazole moiety acts as a removable directing group . Additionally, the Rhodium(III)-catalyzed C-H amination of 2-arylquinazolin-4(3H)-one with N-alkyl-O-benzoyl-hydroxylamines has been reported, leading to bis-aminated products . These reactions demonstrate the reactivity of the quinazolinone core and its potential for further functionalization.
Physical and Chemical Properties Analysis
The physical and chemical properties of dihydroquinazolinone derivatives are influenced by their molecular structure. For example, novel benzo[de]isoquinoline-1,3-dione derivatives have been synthesized, and their photophysical properties in solution were determined, showing excellent photostability, which might be attributed to the synergism of stabilizer fragments in the molecule . This suggests that the compound "3-(1-Benzylpiperidin-4-yl)-3,4-dihydroquinazolin-2-amine" may also exhibit unique photophysical properties, although specific studies on this compound would be required to confirm this.
科学研究应用
合成和生物活性
- 已合成并评估了一系列新颖衍生物,包括3-(1-苄基哌啶-4-基)-3,4-二氢喹唑啉-2-胺,用于其抗微生物和抗癫痫活性。该系列中的某些化合物对各种革兰氏阳性和阴性细菌以及真菌显示出广谱活性。此外,一些衍生物显示出强效的抗癫痫活性,表明这些化合物在治疗应用中的潜力(Rajasekaran et al., 2013)。
化学修饰和反应性
- 与3-(1-苄基哌啶-4-基)-3,4-二氢喹唑啉-2-胺的化学结构相关的苯并噁唑-2-基取代基已被确定为化学反应中可去除的活化和定向基团。这一特征通过选择性激活次级胺中氮邻近的C(sp3)-H键,提供了合成各种化合物的多样性(Lahm & Opatz, 2014)。
治疗潜力和生物活性
- 合成了一系列化合物,包括N-(1-苄基哌啶-4-基)喹唑啉-4-胺,并评估其作为潜在的乙酰胆碱酯酶抑制剂。其中一些化合物显著抑制了AChE活性,并表现出DPPH清除效果,表明它们作为治疗剂的潜力。此外,这些化合物对各种人类癌细胞系表现出中等至良好的细胞毒性,表明它们在癌症治疗中的潜力(Ta Thu Lan et al., 2020)。
酶抑制和抗癌活性
- 与结构类似于3-(1-苄基哌啶-4-基)-3,4-二氢喹唑啉-2-胺的化合物的改性类似物被发现选择性抑制DNA甲基转移酶DNMT3A,而不显著抑制其他酶。其中一种特定化合物在人淋巴瘤细胞中显示出高增殖抑制和细胞死亡诱导,与其抑制效力一致,表明其在抗癌疗法中的潜力(Rotili et al., 2014)。
安全和危害
属性
IUPAC Name |
3-(1-benzylpiperidin-4-yl)-4H-quinazolin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4/c21-20-22-19-9-5-4-8-17(19)15-24(20)18-10-12-23(13-11-18)14-16-6-2-1-3-7-16/h1-9,18H,10-15H2,(H2,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNNFBBLTVHCALP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CC3=CC=CC=C3N=C2N)CC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-Benzylpiperidin-4-yl)-3,4-dihydroquinazolin-2-amine | |
CAS RN |
337910-17-5 | |
| Record name | 3-(1-benzylpiperidin-4-yl)-3,4-dihydroquinazolin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

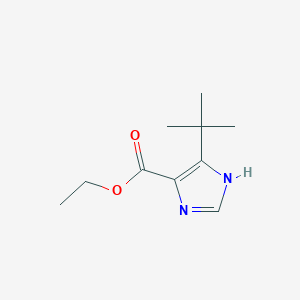


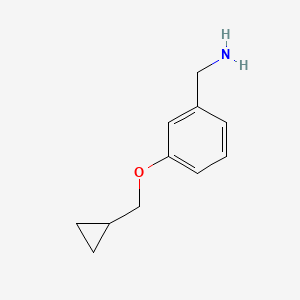
![3-Iodo-1H-pyrazolo[4,3-C]pyridine](/img/structure/B1321211.png)


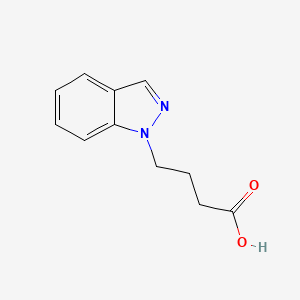
![tert-Butyl 4-(6-ethylthieno[2,3-d]pyrimidin-4-yl)piperazine-1-carboxylate](/img/structure/B1321217.png)

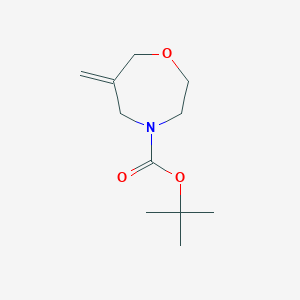
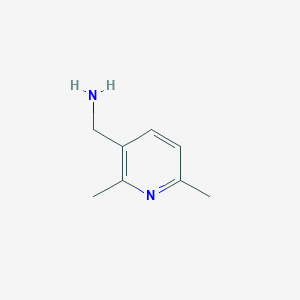
![[4-(1,3-Thiazol-2-yl)phenyl]methylamine](/img/structure/B1321221.png)
